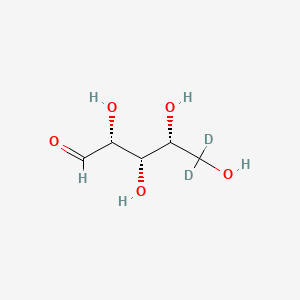
Xylose-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylose-d2: is a deuterated form of xylose, a pentose sugar that is commonly found in nature. Xylose is a major component of hemicellulose, which is a significant part of plant cell walls. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in tracing and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylose-d2 can be synthesized through the catalytic hydrogenation of xylose in the presence of deuterium gas. The reaction typically involves the use of a catalyst such as palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atmospheres. The reaction proceeds as follows:
C5H10O5+D2→C5D2H8O5
Industrial Production Methods: Industrial production of this compound involves the same catalytic hydrogenation process but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Xylose-d2 can undergo oxidation to form xylonic acid. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: this compound can be reduced to xylitol-d2 using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, acetylation using acetic anhydride.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate; conditions: acidic medium, room temperature.
Reduction: Sodium borohydride; conditions: basic medium, room temperature.
Substitution: Acetic anhydride; conditions: acidic medium, elevated temperature.
Major Products:
Oxidation: Xylonic acid-d2
Reduction: Xylitol-d2
Substitution: Acetylated this compound derivatives
Scientific Research Applications
Chemistry: Xylose-d2 is used as a tracer in metabolic studies to understand the pathways of xylose metabolism. It is also used in the study of reaction mechanisms involving xylose.
Biology: In biological research, this compound is used to study the absorption and utilization of xylose in various organisms. It helps in understanding the role of xylose in cellular processes.
Medicine: this compound is used in diagnostic tests to assess the absorption efficiency of the gastrointestinal tract. It is also used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It is also used in the synthesis of deuterated compounds for various applications.
Mechanism of Action
Xylose-d2 exerts its effects primarily through its involvement in metabolic pathways. The deuterium atoms in this compound act as tracers, allowing researchers to track the compound through various biochemical reactions. The molecular targets include enzymes involved in xylose metabolism, such as xylose isomerase and xylose reductase. The pathways involved include the pentose phosphate pathway and the glycolytic pathway.
Comparison with Similar Compounds
Xylitol-d2: A deuterated form of xylitol, used in similar metabolic studies.
Xylonic acid-d2: A deuterated form of xylonic acid, used in oxidation studies.
Deuterated glucose: Used in metabolic studies similar to Xylose-d2.
Uniqueness: this compound is unique due to its specific role in studying the metabolism of xylose, a sugar that is less commonly studied compared to glucose. Its deuterated form allows for precise tracking in metabolic studies, providing valuable insights into the biochemical pathways involving xylose.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
(2R,3S,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i2D2 |
InChI Key |
PYMYPHUHKUWMLA-RFTGFFLTSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















